

"Nitrocyclopentane chemical properties and structure"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nitrocyclopentane**

Cat. No.: **B1585555**

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties and Structure of **Nitrocyclopentane**

Introduction

Nitrocyclopentane is a cyclic nitroalkane, an organic compound featuring a five-membered cyclopentane ring substituted with a nitro group (-NO₂).^[1] Its chemical identity is established by the molecular formula C₅H₉NO₂.^{[1][2]} This compound serves as a valuable intermediate in organic synthesis due to the versatile reactivity of the nitro group.^[3] The strong electron-withdrawing nature of this functional group significantly influences the molecule's reactivity, particularly by increasing the acidity of the hydrogen on the carbon atom to which it is attached (the α -carbon).^[3] This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and reactivity of **nitrocyclopentane**, tailored for researchers and professionals in chemistry and drug development.

Chemical Structure and Identification

Nitrocyclopentane consists of a saturated five-membered carbon ring where one hydrogen atom is replaced by a nitro group.^[1] Computational studies using density functional theory (DFT) have been employed to provide detailed insights into its electronic structure, revealing how the nitro group influences the carbon-nitro bond and the ring strain within the cyclopentane structure.^[3]

Caption: 2D structure of the **Nitrocyclopentane** molecule.

Physicochemical Properties

Nitrocyclopentane is a combustible liquid at room temperature.^[4] Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ NO ₂	[1][2]
Molecular Weight	115.13 g/mol	[1]
Physical Form	Liquid	
Density	1.086 g/mL at 25 °C	[5][6]
Boiling Point	179-180 °C	[6][7]
Melting Point	Not available	[7]
Refractive Index (n _{20/D})	1.454	[5]
Flash Point	67 °C (152.6 °F) - closed cup	
IUPAC Name	nitrocyclopentane	[8]
SMILES String	[O-]--INVALID-LINK-- C1CCCC1 or C1CCC(C1)-- INVALID-LINK--[O-]	[1][8]
InChI Key	CJSZWOGCKKDSJG- UHFFFAOYSA-N	[8]
CAS Number	2562-38-1	[2][8]

Experimental Protocols

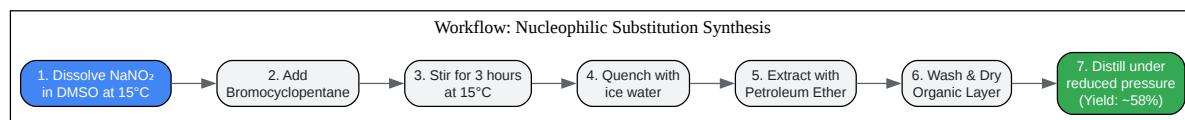
The synthesis of **nitrocyclopentane** can be achieved through several methods. Below are detailed protocols for two common synthetic routes.

Synthesis via Nucleophilic Substitution

This method involves the reaction of a cyclopentyl halide with a nitrite salt. The use of bromocyclopentane is reported to provide a good yield.^[1]

Protocol:

- Prepare a solution of sodium nitrite (NaNO_2) (18 g, 0.26 mol) in dry dimethyl sulfoxide (DMSO) (100 mL).[\[5\]](#)
- Cool the solution to 15 °C.[\[5\]](#)
- Add bromocyclopentane (22.0 g, 0.15 mol) to the solution while stirring.[\[5\]](#)
- Continue stirring the mixture at 15 °C for 3 hours.[\[1\]\[5\]](#)
- Pour the reaction mixture into ice water (250 mL).[\[1\]\[5\]](#)
- Extract the aqueous mixture with petroleum ether (4 x 50 mL).[\[1\]\[5\]](#)
- Combine the organic extracts and wash them with water (4 x 50 mL).[\[5\]](#)
- Dry the organic layer over magnesium sulfate (MgSO_4) and concentrate it under reduced pressure.[\[5\]](#)
- Distill the residue under reduced pressure (bp 62 °C/8 Torr) to yield pure **nitrocyclopentane**.
[\[5\]](#) The typical yield for this procedure is approximately 58%.[\[1\]\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **nitrocyclopentane**.

Synthesis via Direct Nitration

This approach involves the direct nitration of cyclopentane using a mixture of nitric and sulfuric acids. This method is scalable but often results in lower yields due to side products.[3]

Protocol:

- Prepare a nitrating mixture of concentrated nitric acid (HNO_3) and sulfuric acid (H_2SO_4). The ratio should be optimized to control the reaction's exothermicity.[3]
- Cool the cyclopentane reactant.
- Slowly add the nitrating mixture to the cyclopentane while vigorously stirring and maintaining a controlled temperature, typically below 50°C, to minimize over-nitration and oxidative degradation.[3]
- Allow the reaction to proceed for a set duration, which must be optimized to favor the formation of the desired mononitrated product.[3]
- After the reaction is complete, carefully quench the mixture by pouring it over ice.
- Separate the organic layer, wash it with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acids, and then wash again with water.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4).
- Purify the crude product by distillation. Yields for this method are variable, typically ranging from 20-50%. [3]

Chemical Reactivity and Transformations

The nitro group in **nitrocyclopentane** is the center of its reactivity, allowing for a variety of chemical transformations. The electron-withdrawing nature of the nitro group makes the α -proton acidic, facilitating the formation of a stabilized carbanion intermediate known as a nitronate.[3] This intermediate is key to many C-C bond-forming reactions.[3]

Key transformations include:

- Reduction to Amines: The nitro group can be readily reduced to a primary amine. For instance, **nitrocyclopentane** can be converted to cyclopentylamine using reducing agents

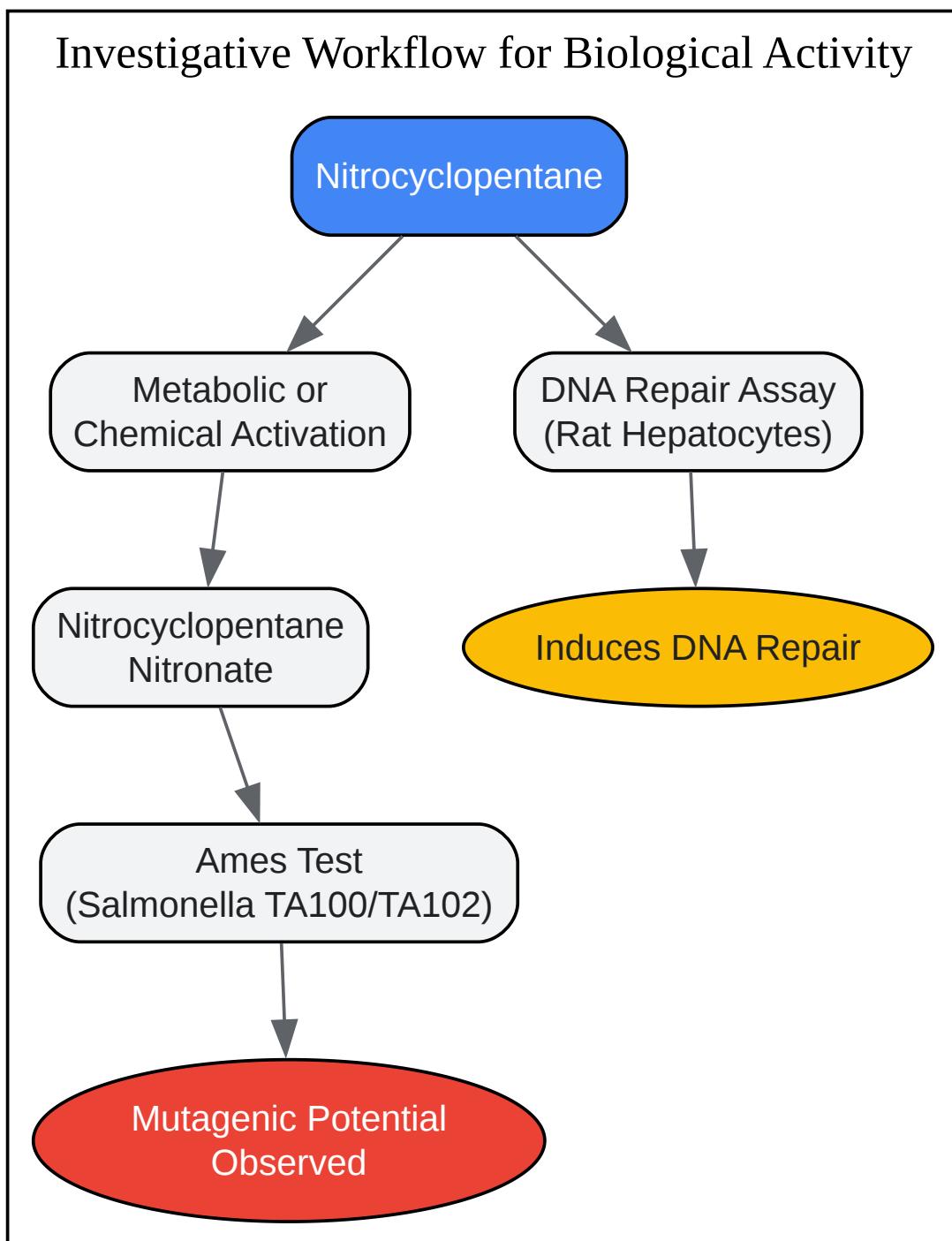
like hydrogen gas with a palladium catalyst.[3]

- Conversion to Carbonyls (Nef Reaction): The Nef reaction converts a primary or secondary nitroalkane into an aldehyde or ketone.[3] This involves the formation of a nitronate salt followed by hydrolysis under acidic conditions, transforming **nitrocyclopentane** into a precursor for cyclopentanone derivatives.[3]
- Oxidation: The nitro group can be oxidized to form nitrocyclopentanone using strong oxidizing agents like potassium permanganate.[1]
- Cycloaddition Reactions: **Nitrocyclopentane** can participate in cycloaddition reactions, such as [3+2] annulation, to produce more complex cyclic structures.[1]

Caption: Logical diagram of **nitrocyclopentane**'s primary reaction pathways.

Biological and Toxicological Profile

Research has been conducted into the biological activities of **nitrocyclopentane**. Studies have examined its capacity to induce DNA repair in rat hepatocytes.[5] Furthermore, the corresponding nitronate of **nitrocyclopentane** has shown mutagenic potential in *Salmonella* strains TA100 and TA102.[5] This line of inquiry is relevant to the broader field of nitroaromatic compounds, which are explored as hypoxia-activated prodrugs for cancer therapy, where the nitro group is enzymatically reduced in low-oxygen tumor environments to release a cytotoxic agent.[3]

[Click to download full resolution via product page](#)

Caption: Logical workflow of the biological evaluation of **nitrocyclopentane**.

Safety and Handling

Nitrocyclopentane is classified as a combustible liquid and requires careful handling.[2][4] It is harmful if swallowed, inhaled, or in contact with skin.[4][8] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][8][9]

Precautionary Measures:

- **Handling:** Avoid breathing vapor, mist, or gas.[2] Use only outdoors or in a well-ventilated area.[9] Wash thoroughly after handling.[9] Keep away from open flames, hot surfaces, and sources of ignition.[4]
- **Personal Protective Equipment (PPE):** Wear suitable protective clothing, gloves, and eye/face protection (eyeshields).[2]
- **Storage:** Store in a cool, dry, well-ventilated place in a tightly closed container.[2][4] Store locked up.[9]
- **First Aid:** In case of eye contact, rinse immediately with plenty of water and seek medical advice.[2] If on skin, wash with plenty of water.[9] If inhaled, remove the person to fresh air. [9]

Spectroscopic Data

The structure of **nitrocyclopentane** can be confirmed using various spectroscopic techniques. While detailed spectra are beyond the scope of this guide, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available in various databases for reference.[2][8][10][11] These analytical methods are crucial for the structural elucidation and purity assessment of the compound.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Nitrocyclopentane | 2562-38-1 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]
- 3. Nitrocyclopentane | 2562-38-1 | Benchchem [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. NITROCYCLOPENTANE | 2562-38-1 [chemicalbook.com]
- 6. nitrocyclopentane [stenutz.eu]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Nitrocyclopentane | C5H9NO2 | CID 75714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. NITROCYCLOPENTANE(2562-38-1) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. ["Nitrocyclopentane chemical properties and structure"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585555#nitrocyclopentane-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com